An In-depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline: Chemical Properties and Research Applications
An In-depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloro-1,10-phenanthroline, alongside a review of its synthesis, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Chemical Properties
4,7-Dichloro-1,10-phenanthroline is a solid, white compound at room temperature.[1][2] Its core structure is a tricyclic heteroaromatic system, which provides a rigid framework for various chemical modifications and applications. The presence of two chlorine atoms at the 4 and 7 positions makes it a versatile precursor for the synthesis of a wide range of derivatives through nucleophilic substitution or cross-coupling reactions.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Cl₂N₂ | [4][5] |
| Molecular Weight | 249.10 g/mol | [2] |
| Melting Point | 243-247 °C | [2][6] |
| Appearance | White solid | [2] |
| Boiling Point (Predicted) | 395.9 °C | [4] |
| Flash Point (Predicted) | 256 °C | [4] |
| InChI Key | GIEQBYJCGYHHSU-UHFFFAOYSA-N | [6] |
| CAS Number | 5394-23-0 | [6] |
Synthesis and Purification
The synthesis of 4,7-Dichloro-1,10-phenanthroline is typically achieved through a multi-step process.[1] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[1]
Experimental Protocol: General Synthesis
A general, three-step synthesis approach is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for each specific application.
Step 1: Condensation
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is reacted with an appropriate orthoester and an ortho-phenylenediamine derivative. This initial step forms a key intermediate.
Step 2: Thermal Cyclization and Decarboxylation
-
The intermediate from Step 1 is heated to induce cyclization and decarboxylation, leading to the formation of a 1,10-phenanthroline-4,7-dione precursor.
Step 3: Chlorination
-
The dione (B5365651) precursor is treated with a refluxing solution of phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding 4,7-Dichloro-1,10-phenanthroline.[1]
Purification:
-
The crude product can be purified using standard laboratory techniques.[7] The excess phosphoryl chloride should be removed under reduced pressure to prevent hydrolysis back to the dione precursor.[1] Purification is typically achieved through filtration of the reaction mixture after cooling, followed by washing the solid product.[7] For higher purity, recrystallization or column chromatography can be employed.[7]
Biological Activity and Potential Applications
4,7-Dichloro-1,10-phenanthroline has garnered interest in the field of drug development due to its demonstrated biological activities.
Anticancer Activity
This compound has shown anticancer activity against various cancer cell lines, including leukemia and cervical cancer cells.[4] The planar phenanthroline core is known to interact with DNA, and this interaction is a potential mechanism for its cytotoxic effects.[4] Metal complexes of phenanthroline derivatives, particularly copper(II) complexes, have been extensively studied as potential anticancer drugs.[8] These complexes are believed to exert their anticancer effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, ultimately leading to apoptosis.[8] Furthermore, some copper complexes containing 1,10-phenanthroline (B135089) have been shown to inhibit proteasome activity in cancer cells, providing another avenue for their therapeutic potential.[9]
Antiprotozoal Activity
Derivatives of 1,10-phenanthroline have also been investigated for their antiprotozoal activity. A proposed mechanism of action for some phenanthroline derivatives is the stabilization of G-quadruplexes in the telomeres of parasites.[10] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences. The stabilization of these structures by small molecules can interfere with DNA replication and telomere maintenance, leading to cell death. The planar aromatic surface of the phenanthroline scaffold is well-suited for stacking on the G-quartets, thereby stabilizing the G-quadruplex structure.[11]
Spectral Data
While 4,7-Dichloro-1,10-phenanthroline has been characterized by various spectroscopic techniques, including 1H NMR and 13C NMR, publicly available, detailed spectral data such as peak assignments and spectra images are limited.[1][5] Researchers are advised to acquire their own analytical data for confirmation of structure and purity.
Safety and Handling
4,7-Dichloro-1,10-phenanthroline is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,7-Dichloro-1,10-phenanthroline | 5394-23-0 | FAA39423 [biosynth.com]
- 5. 4,7-Dichloro-1,10-phenanthroline | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloro-1,10-phenanthroline 97 5394-23-0 [sigmaaldrich.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis-phenanthroline derivatives as suitable scaffolds for effective G-quadruplex recognition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
